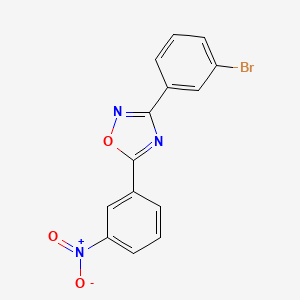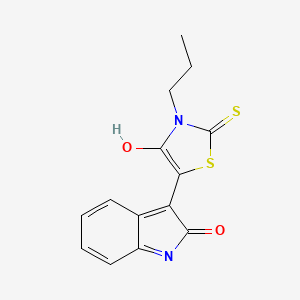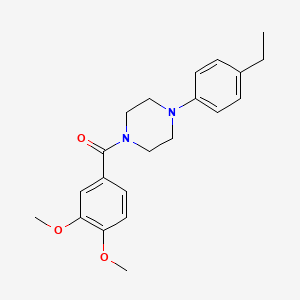
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a potential anticancer agent. In
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in various scientific research applications. One of the main applications is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and its fluorescence intensity increases upon binding. This property makes it a useful tool for the detection and quantification of copper ions in biological samples.
Another potential application of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is as a photosensitizer for photodynamic therapy. This compound has been shown to have photodynamic activity, which means that it can generate reactive oxygen species upon exposure to light. This property makes it a potential candidate for the development of new photodynamic therapy agents for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that its photodynamic activity is due to the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been fully evaluated. This compound has been shown to have a high binding affinity for copper ions, which makes it a potential candidate for the development of new copper-based drugs. Its photodynamic activity also makes it a potential candidate for the development of new photodynamic therapy agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its high binding affinity for copper ions, which makes it a useful tool for the detection and quantification of copper ions in biological samples. Its photodynamic activity also makes it a potential candidate for the development of new photodynamic therapy agents. However, its toxicity in vivo has not been fully evaluated, which is a limitation for its use in drug development.
Direcciones Futuras
There are several potential future directions for the study of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new copper-based drugs using this compound as a starting point. Another potential direction is the development of new photodynamic therapy agents using this compound as a photosensitizer. Additionally, further studies are needed to evaluate its toxicity in vivo and its potential use in other scientific research applications.
Métodos De Síntesis
The synthesis of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 3-bromobenzonitrile and 3-nitrobenzoyl chloride in the presence of potassium carbonate and copper powder. The reaction is carried out in a solvent mixture of acetonitrile and dichloromethane, and the product is obtained through column chromatography. This synthesis method has been optimized to yield a high purity product with a good yield.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-5-1-3-9(7-11)13-16-14(21-17-13)10-4-2-6-12(8-10)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNNRLJSGQCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388142 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
838905-57-0 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furoyl)-4-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B6034707.png)


![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)
![3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6034801.png)